![molecular formula C5H3BrOS B032767 4-Bromothiophene-3-carbaldehyde CAS No. 18791-78-1](/img/structure/B32767.png)
4-Bromothiophene-3-carbaldehyde
Overview
Description
4-Bromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS . It has an average mass of 191.046 Da and a monoisotopic mass of 189.908783 Da . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Bromothiophene-3-carbaldehyde, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for 4-Bromothiophene-3-carbaldehyde is 1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H . This indicates that the molecule consists of a bromine atom (Br), a sulfur atom (S), an oxygen atom (O), and a five-membered thiophene ring (C4H2).Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromothiophene-3-carbaldehyde are not detailed in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can undergo nucleophilic cyclization to form a range of diverse heterocycles .Physical And Chemical Properties Analysis
4-Bromothiophene-3-carbaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 237.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.5±3.0 kJ/mol, and it has a flash point of 97.7±21.8 °C . The compound has a molar refractivity of 39.1±0.3 cm3, and its polar surface area is 45 Å2 .Scientific Research Applications
Chemical Synthesis
“4-Bromothiophene-3-carbaldehyde” is used in various chemical synthesis processes . Its unique structure makes it a valuable building block in the synthesis of more complex molecules. It’s often used in reactions that require a bromine atom or an aldehyde group .
Material Science
In material science, “4-Bromothiophene-3-carbaldehyde” can be used as a building block for small molecule semiconductors . These semiconductors have applications in various electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .
Chromatography
“4-Bromothiophene-3-carbaldehyde” can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can serve as a stationary phase or be part of the mobile phase .
Analytical Research
“4-Bromothiophene-3-carbaldehyde” can be used in analytical research. Its unique properties can be leveraged in the development of new analytical methods and techniques .
Life Science Research
While specific applications in life science research are not mentioned in the available resources, the compound’s unique properties could potentially be utilized in biological studies .
Safety and Hazards
Future Directions
Thiophene-based analogs, including 4-Bromothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of new synthesis methods and the exploration of their biological properties.
properties
IUPAC Name |
4-bromothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVHJQOCVBTMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377358 | |
Record name | 4-bromothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-3-carbaldehyde | |
CAS RN |
18791-78-1 | |
Record name | 4-Bromo-3-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18791-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromothiophene-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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